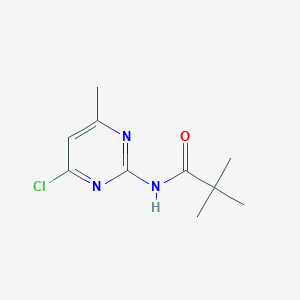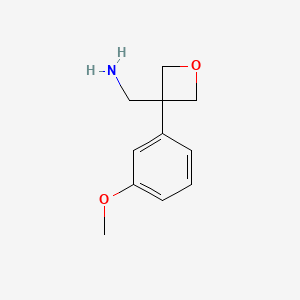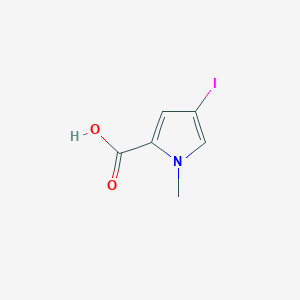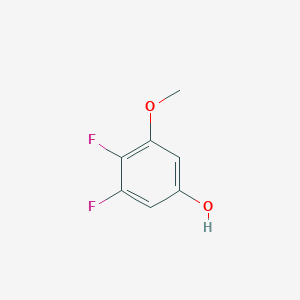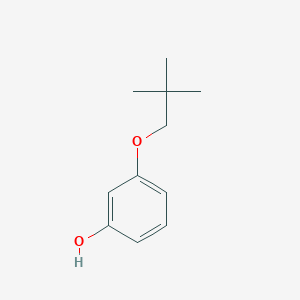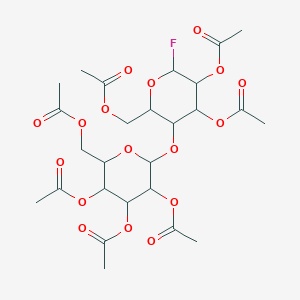
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
描述
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . It is a peracetylated derivative of cellobiose, a disaccharide composed of two glucose molecules. This compound is often used in glycosylation reactions due to its reactivity and stability.
作用机制
Target of Action
It is often used as an intermediate in pharmaceutical research , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As an intermediate in pharmaceutical research , its interaction with its targets and the resulting changes would depend on the specific drug or compound it is being used to synthesize.
Biochemical Pathways
As an intermediate in pharmaceutical research , it may be involved in a variety of pathways depending on the final compound it is used to produce.
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug or compound it is used to synthesize .
Result of Action
As an intermediate in pharmaceutical research , its effects would be largely determined by the final compound it is used to produce.
Action Environment
“2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride” is sensitive to temperature and humidity, and it is hygroscopic . It should be stored under dry inert gas and away from water/moisture . These environmental factors could potentially influence its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride typically involves the acetylation of cellobiose followed by the introduction of a fluoride group. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding cellobiose.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various glycosylated products can be formed.
Hydrolysis Products: The primary product of hydrolysis is cellobiose.
科学研究应用
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound is employed in studies involving glycosylation processes and enzyme-substrate interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of glycosylated products for various industrial applications
相似化合物的比较
Similar Compounds
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl bromide: Similar in structure but contains a bromide group instead of a fluoride group.
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-maltosyl bromide: Similar in structure but derived from maltose instead of cellobiose.
Hepta-O-acetyl-a-D-lactosyl bromide: Similar in structure but derived from lactose instead of cellobiose.
Uniqueness
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is unique due to its specific reactivity and stability, making it a valuable glycosyl donor in synthetic chemistry. Its fluoride group provides distinct reactivity compared to bromide or other halide groups, allowing for selective and efficient glycosylation reactions .
属性
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBHMGFZYCJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



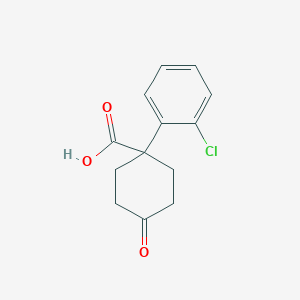
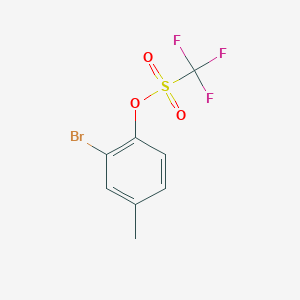
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)
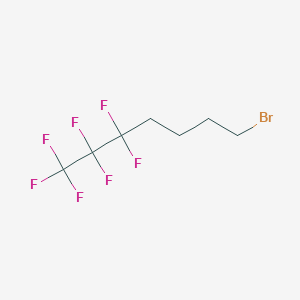
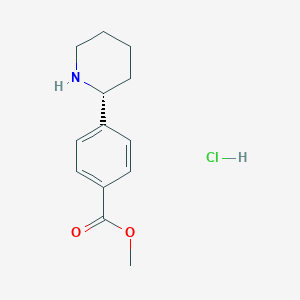
![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)
